3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Overview
Description
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-aminothiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:
Bromination: Introduction of the bromine atom into the thiazole ring.
Cyclization: Formation of the triazole ring through cyclization reactions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and triazole rings is known to enhance biological activity, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its reactivity also makes it useful in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the heterocyclic rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-thiazole-2-amine: Lacks the triazole ring but shares the thiazole structure.
4H-1,2,4-triazole: Contains the triazole ring but lacks the thiazole structure.
3-(2-thiazolyl)-4H-1,2,4-triazole: Similar structure without the bromine atom.
Uniqueness
The uniqueness of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole lies in the combination of the bromine-substituted thiazole ring and the triazole ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULIRIMVFXNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C2=NC=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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